molecular formula C12H12O3 B14245275 2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester CAS No. 445234-72-0

2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester

Katalognummer: B14245275
CAS-Nummer: 445234-72-0
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: XNDRQCDZTQQKRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester is an organic compound with the molecular formula C12H12O4 It is a derivative of butynoic acid, featuring a methoxyphenyl group and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester typically involves the reaction of 4-methoxyphenylacetylene with methyl propiolate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-(4-methoxyphenyl)-2-butynoic acid, while reduction with lithium aluminum hydride can produce 4-(4-methoxyphenyl)-2-butanol .

Wissenschaftliche Forschungsanwendungen

2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester is unique due to its combination of an alkyne group and a methoxyphenyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

445234-72-0

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

methyl 4-(4-methoxyphenyl)but-2-ynoate

InChI

InChI=1S/C12H12O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,4H2,1-2H3

InChI-Schlüssel

XNDRQCDZTQQKRR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC#CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.